Superior In Vitro Antiplasmodial Potency: 166-Fold Greater Activity than Chloroquine
Antimalarial agent 39 (referred to as Compound A) demonstrates a striking potency advantage over the standard antimalarial chloroquine. In a direct head-to-head in vitro assay against Plasmodium falciparum, the compound exhibited an IC50 value of 0.015 mg/mL, vastly outperforming the standard drug chloroquine diphosphate, which showed an IC50 of 2.50 mg/mL under identical conditions [1]. This performance was superior to other novel chloroquine derivatives synthesized in the same study, marking it as the most potent compound in the series.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.015 mg/mL |
| Comparator Or Baseline | Chloroquine diphosphate: IC50 = 2.50 mg/mL. Other synthesized derivatives: Compound C (1.83 mg/mL), Compound E (1.50 mg/mL). |
| Quantified Difference | Antimalarial agent 39 is 166-fold more potent than chloroquine (0.015 vs 2.50 mg/mL). |
| Conditions | In vitro assay against Plasmodium falciparum; compounds evaluated in DMSO. |
Why This Matters
For researchers, this quantifies a significant potency leap over the clinical gold standard, validating its selection as a superior standalone lead compound or pharmacophore for further optimization.
- [1] Attah, S. I., Ezugwu, J. C., Onoabedje, E. A., et al. (2026). Synthesis of chloroquine derivatives and their in vitro screening for anti-malarial and anti-oxidant activity. Journal of Veterinary and Applied Sciences, 16(1), 1269–1278. View Source
